molecular formula C7H14ClNO2 B600056 (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride CAS No. 180196-56-9

(1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride

Cat. No. B600056
M. Wt: 179.644
InChI Key: CKMCJNXERREXFB-IBTYICNHSA-N
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Description

Physical And Chemical Properties Analysis

“(1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride” has a molecular weight of 179.64456 and its molecular formula is C7H14ClNO2 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Synthesis of Analogues of GABA

(1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride has been used in the synthesis of analogues of the inhibitory neurotransmitter GABA. This includes the preparation of all four stereoisomers of 3-aminocyclopentanecarboxylic acid, which have applications in neurotransmitter research (Allan, Johnston, & Twitchin, 1979).

Aminoacyl Nucleosides Research

Research on aminoacyl nucleosides derived from 1-aminocyclopentanecarboxylic acid has been conducted. This includes their potential use in protein biosynthesis and their effects against experimental tumors (Jarman, Kuszmann, & Stock, 1969).

Conformational Analysis in Peptides

The conformational analysis of peptides containing 1‐aminocyclopentanecarboxylic acid (Acc5) has been a significant area of research. This includes studies on the solution and solid-state conformations of specific dipeptides (Bardi et al., 1986).

Synthesis of Enantiopure Methyl 2-Amino-4-hydroxycyclopentanecarboxylate

Research has also been conducted on the synthesis of enantiopure methyl 2-amino-4-hydroxycyclopentanecarboxylate, demonstrating the potential of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride in the production of cyclopentylamines (Estévez et al., 2010).

Investigation of Anti-Inflammatory Properties

The compound has been investigated for its potential anti-inflammatory properties. Studies include the synthesis and analysis of compounds related to 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one (Osarodion, 2020).

Metabotropic Glutamate Receptor Research

The compound has been used in studies related to metabotropic glutamate receptors, particularly in enhancing responses to excitatory and inhibitory amino acids on rat spinal neurons (Bond & Lodge, 1995).

Crystal Structures of Dipeptides

Crystallographic studies have been conducted on dipeptides derived from (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride. These studies focus on the solid-state secondary structural characteristics of these compounds (Abraham et al., 2011).

Synthesis of S1P1 Receptor Agonists

This compound is also used in the synthesis and isolation of stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, useful intermediates for the synthesis of S1P1 receptor agonists (Wallace et al., 2009).

Safety And Hazards

The safety symbols for “(1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride” include GHS07, and the signal word is "Warning" . Hazard statements include H302, H315, H319, and H335, and precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

methyl (1R,3S)-3-aminocyclopentane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h5-6H,2-4,8H2,1H3;1H/t5-,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMCJNXERREXFB-IBTYICNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@H](C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride

CAS RN

222530-29-2, 180196-56-9
Record name rac-methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride
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Record name methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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